
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a pyrimidine-based compound that is synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
実験室実験の利点と制限
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has some limitations as well. It is a toxic compound that can cause harm to living organisms if not handled properly. Therefore, it requires special precautions to be taken when handling and storing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
将来の方向性
There are several future directions for the research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide. One potential direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide and to identify its potential side effects.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been found to have various biochemical and physiological effects. Although it has some limitations, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. Future research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with morpholine to form 4,6-dimethyl-2-morpholinopyrimidine-5-carbaldehyde. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
科学的研究の応用
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could be used as a potential drug candidate for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCTTWMXCGSLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

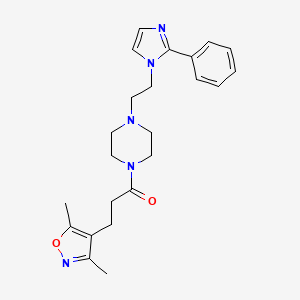
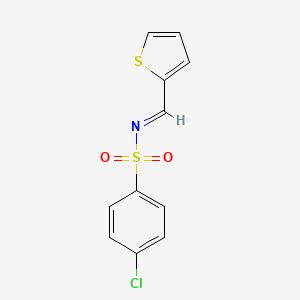


![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
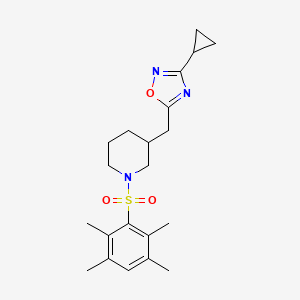
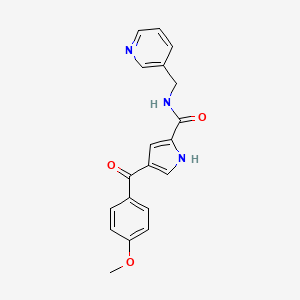
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)


![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
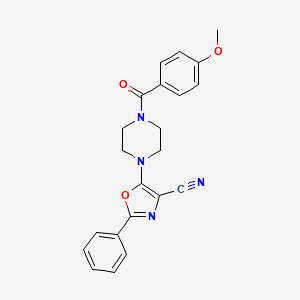
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)